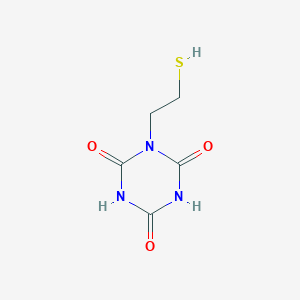
1-(5-Aminopyridin-2-YL)ethanone
Overview
Description
Synthesis Analysis
The synthesis of 1-(5-Aminopyridin-2-YL)ethanone involves several steps. One method involves the use of di-tert-butoxy dicarbonate in dichloromethane under ice cooling, followed by stirring at room temperature for 1 hour . The solid precipitate is then removed by filtration, and the solvent is evaporated under reduced pressure. The residue is purified by column chromatography on silica gel to give the final product .Physical And Chemical Properties Analysis
1-(5-Aminopyridin-2-YL)ethanone has a density of 1.2±0.1 g/cm3, a boiling point of 336.7±22.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.7 mmHg at 25°C . It has an enthalpy of vaporization of 58.0±3.0 kJ/mol and a flash point of 157.4±22.3 °C . The compound has a molar refractivity of 38.6±0.3 cm3, a polar surface area of 56 Å2, and a molar volume of 116.5±3.0 cm3 .Scientific Research Applications
Synthesis and Antimicrobial Activity
- Heterocyclic compounds, such as 1-(5-Aminopyridin-2-yl)ethanone, play a significant role in pharmaceutical and medicinal research. A study explored the synthesis and antimicrobial activity of related compounds, indicating their potential application in developing new antimicrobial agents (Wanjari, 2020).
Luminescent Properties and Complex Formation
- Research on amino-alkenone type ligands, closely related to 1-(5-Aminopyridin-2-yl)ethanone, revealed their use in forming solid complexes with terbium and europium nitrates. These complexes exhibit interesting luminescent properties, particularly under UV light, suggesting their potential in materials science and sensor technology (Xu et al., 2010).
Fluorescent Chemosensors
- A study on a bipyridine derivative related to 1-(5-Aminopyridin-2-yl)ethanone highlighted its application in detecting trace amounts of Zn2+ ions in water. This compound's selective response to Zn2+ ions over other metal ions illustrates its potential as a fluorescent chemosensor in environmental monitoring (Kong et al., 2013).
Synthesis of Novel Derivatives
- The compound has been used as a starting material or intermediate in synthesizing various novel derivatives. These derivatives have shown potential in multiple areas, including antibacterial, antifungal, and antiviral activities, as well as in the development of new materials with specific chemical properties (Attaby et al., 2006).
Anticonvulsant Evaluation
- Derivatives of 1-(5-Aminopyridin-2-yl)ethanone have been synthesized and evaluated for anticonvulsant properties. This highlights the compound's significance in developing new medications for neurological disorders (Ahuja & Siddiqui, 2014).
Green Synthesis and Biological Study
- Green synthesis methods involving 1-(5-Aminopyridin-2-yl)ethanone derivatives have been developed, emphasizing the importance of environmentally friendly approaches in chemical synthesis. These methods have led to novel compounds with promising biological activities (Nandhikumar & Subramani, 2018).
Discovery of Selective Receptor Ligands
- Research on derivatives of this compound has led to the unexpected discovery of new selective ligands for specific receptors, demonstrating its potential in drug discovery and the development of targeted therapies (Gitto et al., 2014).
Safety and Hazards
The safety data sheet for 1-(5-Aminopyridin-2-YL)ethanone indicates that it is a hazardous substance . The precautionary statements include avoiding breathing dust/fume/gas/mist/vapours/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell (P301+P312) .
properties
IUPAC Name |
1-(5-aminopyridin-2-yl)ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O/c1-5(10)7-3-2-6(8)4-9-7/h2-4H,8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUSDJXUPLQYFJW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=NC=C(C=C1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50965791 | |
| Record name | 1-(5-Aminopyridin-2-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50965791 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Aminopyridin-2-YL)ethanone | |
CAS RN |
51460-32-3 | |
| Record name | 1-(5-Aminopyridin-2-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50965791 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(5-aminopyridin-2-yl)ethan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![{2-[(tert-Butylsulfanyl)methyl]phenyl}methanol](/img/structure/B3142900.png)
![2,2-dimethyl-4a,8a-dihydro-4H-pyrano[3,2-d][1,3]dioxin-8-one](/img/structure/B3142906.png)


![4-{4-[(Cyclohexylamino)sulfonyl]anilino}-4-oxobutanoic acid](/img/structure/B3142926.png)
![[1,1-Biphenyl]-4-acetamide, N-4-pyridinyl-](/img/structure/B3142932.png)


![N-Cyclopropylmethyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide](/img/structure/B3142947.png)